molecular formula C11H15Cl B13161340 2-(3-Chloropropyl)-1,3-dimethylbenzene

2-(3-Chloropropyl)-1,3-dimethylbenzene

Cat. No.: B13161340
M. Wt: 182.69 g/mol
InChI Key: JJEDLAXRBOYKNE-UHFFFAOYSA-N
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Description

Structural Context and Nomenclature within Aryl and Alkyl Halide Chemical Space

From a structural standpoint, 2-(3-chloropropyl)-1,3-dimethylbenzene belongs to the class of organic compounds known as halogenated alkylaromatic hydrocarbons. It incorporates both an aryl component (the dimethylbenzene or xylene moiety) and an alkyl halide component (the chloropropyl chain). nih.govmasterorganicchemistry.com The nomenclature of such compounds follows systematic IUPAC rules. The parent hydrocarbon is identified as benzene (B151609). The substituents are then named and their positions on the ring are indicated by numbers, assigned to give the lowest possible locants to the principal functional groups. In this case, the substituents are two methyl groups and a 3-chloropropyl group. The common name for 1,3-dimethylbenzene is m-xylene (B151644).

The presence of the chlorine atom on the propyl chain introduces a reactive site, making the compound an alkyl halide. The carbon-chlorine bond is polarized, with the carbon atom being electrophilic, rendering it susceptible to nucleophilic attack. The aromatic ring, activated by the two electron-donating methyl groups, is predisposed to electrophilic substitution reactions, although the steric hindrance from the adjacent substituents can influence the regioselectivity of such reactions.

Table 1: Physicochemical Properties of 2-(3-Chloropropyl)-1,3-dimethylbenzene and Related Compounds

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Target Compound 2-(3-Chloropropyl)-1,3-dimethylbenzene1554941-42-2C₁₁H₁₅Cl182.69
Precursor 1,3-Dimethylbenzene (m-xylene)108-38-3C₈H₁₀106.17
Alkylation Agent 1-bromo-3-chloropropane (B140262)109-70-6C₃H₆BrCl157.48

This table presents key identifiers and properties of the title compound and its common synthetic precursors.

Significance as a Synthetic Building Block in Fine Chemical and Materials Research

While specific, large-scale industrial applications of 2-(3-chloropropyl)-1,3-dimethylbenzene are not extensively documented in publicly available literature, its structure suggests significant potential as a synthetic building block in the creation of fine chemicals and novel materials. The dual reactivity of the molecule—the aromatic ring and the alkyl chloride functionality—allows for a range of chemical transformations.

The 3-chloropropyl group is a versatile functional handle for introducing the 2,6-dimethylphenylpropyl moiety into larger molecules through nucleophilic substitution reactions. For instance, it can be used in the N-alkylation of primary and secondary amines to produce more complex tertiary amines. nih.gov Such reactions are fundamental in the synthesis of various biologically active compounds and materials. The general reaction involves the displacement of the chloride ion by the lone pair of electrons on the nitrogen atom of the amine.

Furthermore, the chloropropyl chain can participate in intramolecular cyclization reactions. researchgate.net Depending on the reaction conditions and the presence of other functional groups, this can lead to the formation of various heterocyclic ring systems, which are prevalent scaffolds in medicinal chemistry. For example, reaction with a suitable nucleophile could lead to the formation of a tetralin or other fused-ring structures, which are of interest in pharmaceutical research.

The aromatic portion of the molecule can also undergo further functionalization. The methyl groups can be oxidized, or the aromatic ring can be subjected to further electrophilic substitution, although the substitution pattern will be directed by the existing alkyl groups. This allows for the synthesis of a variety of substituted aromatic compounds.

Historical Development and Relevance of Chlorinated Alkylaromatic Compounds in Chemical Synthesis

The synthesis of chlorinated alkylaromatic compounds like 2-(3-chloropropyl)-1,3-dimethylbenzene is rooted in the development of electrophilic aromatic substitution reactions, most notably the Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877. googleapis.com This set of reactions revolutionized organic chemistry by providing a method to attach alkyl or acyl substituents to an aromatic ring using a Lewis acid catalyst, such as aluminum chloride. googleapis.com

The Friedel-Crafts alkylation, in particular, is a cornerstone of industrial organic synthesis for producing a wide array of alkylated benzenes. The synthesis of 2-(3-chloropropyl)-1,3-dimethylbenzene is a classic example of this reaction, involving the alkylation of m-xylene with a haloalkane like 1-bromo-3-chloropropane in the presence of a Lewis acid.

Historically, the ability to introduce alkyl chains onto aromatic rings opened up pathways for the synthesis of detergents, polymers (such as polystyrene from the alkylation of benzene with ethylene (B1197577) to form ethylbenzene), and various pharmaceutical precursors. Chlorinated alkylaromatic compounds, specifically, became important intermediates because the chlorine atom provides a reactive site for subsequent chemical modifications, as discussed in the previous section. The development of these synthetic methods has been crucial for the advancement of chemical manufacturing and the production of a vast range of consumer and industrial products.

Strategies for Carbon-Carbon Bond Formation Incorporating the Chloropropyl Moiety

The introduction of the 3-chloropropyl group onto the 1,3-dimethylbenzene ring can be accomplished through several established carbon-carbon bond-forming reactions. These methods include classical electrophilic aromatic substitutions, as well as modern organometallic cross-coupling reactions.

Friedel-Crafts Alkylation and Acylation Approaches for Aryl-Alkyl Coupling

Friedel-Crafts reactions are a cornerstone of aromatic chemistry for the formation of aryl-alkyl bonds. libretexts.orgmasterorganicchemistry.com In the context of synthesizing 2-(3-chloropropyl)-1,3-dimethylbenzene, both direct alkylation and a two-step acylation-reduction sequence can be considered.

Direct Friedel-Crafts Alkylation: This approach would involve the reaction of 1,3-dimethylbenzene with a suitable 3-chloropropylating agent, such as 1-chloro-3-iodopropane or 1,3-dichloropropane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). libretexts.orglibretexts.org The Lewis acid activates the alkyl halide, generating a carbocation or a carbocation-like species that then attacks the electron-rich aromatic ring.

However, direct Friedel-Crafts alkylation is often plagued by several limitations. libretexts.orgscielo.br Carbocation rearrangements are a common side reaction, which could lead to the formation of an isopropyl group instead of the desired n-propyl chain. libretexts.org Polyalkylation is another significant drawback, as the initial alkylation product is often more reactive than the starting material, leading to the introduction of multiple alkyl groups. masterorganicchemistry.com Furthermore, controlling the regioselectivity can be challenging.

Friedel-Crafts Acylation followed by Reduction: A more reliable method to avoid carbocation rearrangements and control stoichiometry is the Friedel-Crafts acylation. masterorganicchemistry.com This two-step process involves the reaction of 1,3-dimethylbenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst to form 2-(3-chloro-1-oxopropyl)-1,3-dimethylbenzene. The resulting ketone is then reduced to the desired alkyl chain using methods such as the Clemmensen (amalgamated zinc and hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base) reduction. This approach offers better control over the reaction and avoids the issue of carbocation rearrangement. The regioselectivity of the initial acylation step is a critical factor, which is discussed in more detail in section 2.2.1.

Method Reagents Catalyst Potential Advantages Potential Disadvantages
Direct Alkylation 1,3-Dimethylbenzene, 1,3-DichloropropaneAlCl₃, FeCl₃Single-step reactionCarbocation rearrangement, Polyalkylation, Poor regioselectivity
Acylation-Reduction 1. 1,3-Dimethylbenzene, 3-Chloropropionyl chloride1. AlCl₃Avoids carbocation rearrangement, Controlled stoichiometryTwo-step process, Harsh reduction conditions may be required
2. Reduction (e.g., Clemmensen, Wolff-Kishner)

Organometallic Cross-Coupling Reactions (e.g., Grignard, Lithium, or Palladium-catalyzed)

Organometallic cross-coupling reactions provide a powerful and versatile alternative for the formation of the C-C bond between the aromatic ring and the alkyl chain. These methods generally offer higher selectivity compared to Friedel-Crafts reactions.

Grignard Reagents: One approach involves the preparation of a Grignard reagent from a halogenated 1,3-dimethylbenzene, followed by reaction with a suitable 3-chloropropyl electrophile. sigmaaldrich.com For instance, 2-bromo-1,3-dimethylbenzene can be converted to 2,6-dimethylphenylmagnesium bromide. askfilo.com Subsequent reaction with a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane) would yield the desired product. The difference in reactivity between the two halogen atoms in the dihalopropane is crucial for the success of this reaction, with the more reactive halogen participating in the coupling.

Alternatively, a Grignard reagent can be prepared from a 3-halopropyl halide, such as 3-chloropropylmagnesium bromide, and then coupled with a halogenated 1,3-dimethylbenzene, like 2-bromo-1,3-dimethylbenzene, in the presence of a suitable catalyst.

Organolithium Reagents: Similar to Grignard reagents, organolithium species can be generated from halogenated 1,3-dimethylbenzene or via directed ortho-metalation (see section 2.2.2). These highly reactive nucleophiles can then be reacted with a 3-chloropropyl electrophile.

Palladium-catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Kumada, Suzuki, and Negishi couplings, are highly efficient methods for C-C bond formation. wikipedia.orgorganic-chemistry.org A Kumada coupling, for example, would involve the reaction of a Grignard reagent (e.g., 2,6-dimethylphenylmagnesium bromide) with an organic halide (e.g., 1,3-dichloropropane) in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org These reactions are known for their high functional group tolerance and excellent yields. nih.govresearchgate.net

Coupling Type Aryl Component Alkyl Component Catalyst/Mediator Key Considerations
Grignard 2-Bromo-1,3-dimethylbenzene1-Bromo-3-chloropropaneMagnesiumFormation of the Grignard reagent at the desired position.
Kumada 2-Bromo-1,3-dimethylbenzene3-Chloropropylmagnesium bromidePd or Ni catalystCatalyst selection and reaction conditions are crucial for high yield.
Suzuki 2-(1,3-Dimethylphenyl)boronic acid1,3-DichloropropanePd catalyst and a basePreparation of the boronic acid precursor.
Negishi 2-Bromo-1,3-dimethylbenzene(3-Chloropropyl)zinc chloridePd or Ni catalystPreparation and handling of the organozinc reagent.

Radical Reactions for Propyl Chain Attachment

Radical reactions offer another avenue for the introduction of an alkyl chain onto an aromatic ring, although they are generally less selective than ionic or organometallic methods. One potential approach could involve the radical addition of a propyl-containing radical to the 1,3-dimethylbenzene ring. Subsequent functionalization of the terminal methyl group of the propyl chain to a chloride would be necessary. However, controlling the position of addition on the aromatic ring and achieving selective chlorination at the terminal position of the side chain can be challenging.

Regioselective Functionalization of the 1,3-Dimethylbenzene Core

The primary hurdle in the synthesis of 2-(3-chloropropyl)-1,3-dimethylbenzene is directing the incoming substituent to the C-2 position of the 1,3-dimethylbenzene ring. The two methyl groups are ortho, para-directing, meaning that electrophilic substitution is favored at the C-4 and C-6 positions (para to one methyl group and ortho to the other) and to a lesser extent at the C-2 position (ortho to both methyl groups). The C-5 position is the least reactive.

Control of Substitution Patterns on the Aromatic Ring

In Friedel-Crafts reactions, both steric and electronic factors govern the regioselectivity. The C-2 position in 1,3-dimethylbenzene is sterically hindered by the two adjacent methyl groups. However, it is also electronically activated by both methyl groups. The C-4 and C-6 positions are less sterically hindered and are also activated.

Studies on the Friedel-Crafts acylation of m-xylene with benzoyl chloride using an iron oxide supported on HY zeolite catalyst have shown that the major product is 2,4-dimethylphenylacetophenone, indicating that substitution occurs at both the 2- and 4-positions. rsc.org This suggests that while the 4-position might be favored due to reduced steric hindrance, substitution at the 2-position is also significant. By carefully optimizing reaction conditions, such as temperature, catalyst, and solvent, it may be possible to influence the ratio of 2-substituted to 4-substituted products. For instance, using bulkier catalysts might favor substitution at the less hindered 4-position, while certain solvent effects could potentially favor the 2-isomer.

Side-Chain Introduction via Directed or Catalyzed Pathways

To overcome the inherent regioselectivity challenges of electrophilic aromatic substitution, directed metalation and catalyzed C-H activation strategies can be employed.

Directed Ortho-Metalation (DoM): This powerful technique utilizes a directing metalation group (DMG) to achieve highly regioselective lithiation at the position ortho to the DMG. wikipedia.orgorganic-chemistry.org For the synthesis of 2-(3-chloropropyl)-1,3-dimethylbenzene, one could envision starting with a 1,3-dimethylbenzene derivative bearing a DMG at the 1-position. This would direct lithiation to the 2- and 6-positions. Subsequent reaction with a 3-chloropropyl electrophile would introduce the desired side chain. The DMG would then need to be removed or converted to a methyl group. While effective, this approach requires additional synthetic steps for the introduction and removal of the directing group. uwindsor.casemanticscholar.org

Directing Group (on a precursor) Lithiation Reagent Electrophile Subsequent Steps
-CONR₂n-BuLi or s-BuLi1,3-DihalopropaneHydrolysis of the amide and reduction to a methyl group.
-OMen-BuLi/TMEDA1,3-DihalopropaneEther cleavage and conversion to a methyl group.
-CH₂NMe₂n-BuLi1,3-DihalopropaneRemoval of the dimethylaminomethyl group.

Palladium-Catalyzed C-H Activation: In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. Palladium catalysts, in particular, have been used for the ortho-alkylation of arenes. This would involve the use of a directing group to guide the palladium catalyst to the C-2 position of the 1,3-dimethylbenzene ring for subsequent C-H activation and coupling with a 3-chloropropyl source. This method offers high atom economy and can often be performed under milder conditions than traditional methods.

An in-depth examination of the synthetic pathways leading to 2-(3-Chloropropyl)-1,3-dimethylbenzene reveals several advanced chemical strategies. This article focuses on specific chlorination protocols for terminal alkyl groups and explores emerging green chemistry approaches for its synthesis. The methodologies discussed include the hydrochlorination of unsaturated precursors and the selective radical halogenation of alkane moieties, providing a comprehensive overview of current synthetic capabilities.

Properties

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

IUPAC Name

2-(3-chloropropyl)-1,3-dimethylbenzene

InChI

InChI=1S/C11H15Cl/c1-9-5-3-6-10(2)11(9)7-4-8-12/h3,5-6H,4,7-8H2,1-2H3

InChI Key

JJEDLAXRBOYKNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CCCCl

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of 2 3 Chloropropyl 1,3 Dimethylbenzene

Reactivity at the Aromatic Ring System

The aromatic ring of 2-(3-chloropropyl)-1,3-dimethylbenzene is a 1,2,3-trisubstituted benzene (B151609) derivative. The substituents—two methyl groups and one chloropropyl group—are all alkyl groups, which are known to be activating and ortho, para-directing in electrophilic aromatic substitution (EAS) reactions. libretexts.orgmsu.edu This activation results from the electron-donating inductive effect of the alkyl groups, which enriches the electron density of the benzene ring, making it more susceptible to attack by electrophiles. msu.edu

The regiochemical outcome of an EAS reaction on this molecule is determined by the cumulative directing effects of the three alkyl substituents. To predict the most likely positions for substitution, we must consider the directing influence of each group:

Methyl group at C1: Directs incoming electrophiles to the ortho position (C2, C6) and the para position (C4).

Chloropropyl group at C2: Directs incoming electrophiles to the ortho positions (C1, C3) and the para position (C5).

Methyl group at C3: Directs incoming electrophiles to the ortho positions (C2, C4) and the para position (C6).

Positions C1, C2, and C3 are already substituted. The directing effects therefore converge on the remaining open positions (C4, C5, and C6).

Position C4: This position is strongly activated. It is para to the C1-methyl group and ortho to the C3-methyl group. This confluence of directing effects makes C4 a highly favored site for electrophilic attack.

Position C6: This position is also strongly activated. It is ortho to the C1-methyl group and para to the C3-methyl group.

Position C5: This position is para to the C2-chloropropyl group, but only meta to the two methyl groups, making it less activated than positions C4 and C6.

Between C4 and C6, steric hindrance may play a role. Position C6 is flanked by a methyl group (C1) and a hydrogen (C5), while position C4 is flanked by a methyl group (C3) and a hydrogen (C5). However, the C2-chloropropyl group is bulkier and may sterically hinder the C6 position more than the C4 position, potentially favoring substitution at C4. Therefore, the primary products of electrophilic aromatic substitution are expected at the C4 and C6 positions.

Table 1: Predicted Regiochemical Outcomes for Electrophilic Aromatic Substitution
Position on RingActivating InfluencesPredicted Outcome
C4Para to C1-Methyl, Ortho to C3-MethylMajor Product
C6Ortho to C1-Methyl, Para to C3-MethylMajor Product
C5Para to C2-ChloropropylMinor Product

Aromatic halogenation, such as bromination, proceeds via an electrophilic aromatic substitution mechanism. libretexts.org The reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), to polarize the bromine molecule (Br₂) and generate a potent electrophile (Br⁺). libretexts.orgmasterorganicchemistry.comalevelh2chemistry.com

When 2-(3-chloropropyl)-1,3-dimethylbenzene is subjected to these conditions, the bromine atom will be directed to the most activated positions on the aromatic ring. Based on the analysis in section 3.1.1, the primary products would be 4-bromo-2-(3-chloropropyl)-1,3-dimethylbenzene and 6-bromo-2-(3-chloropropyl)-1,3-dimethylbenzene.

Reaction Scheme: Bromination C₁₁H₁₅Cl + Br₂ (in the presence of FeBr₃) → C₁₁H₁₄BrCl + HBr

Table 2: Expected Products of Aromatic Bromination
Product NamePosition of BromineExpected Yield
4-Bromo-2-(3-chloropropyl)-1,3-dimethylbenzeneC4Major
6-Bromo-2-(3-chloropropyl)-1,3-dimethylbenzeneC6Major

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. masterorganicchemistry.com

Nitration: This reaction is typically performed using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). msu.edu This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution. The nitronium ion will attack the aromatic ring at the positions of highest electron density, namely C4 and C6, to yield 4-nitro-2-(3-chloropropyl)-1,3-dimethylbenzene and 6-nitro-2-(3-chloropropyl)-1,3-dimethylbenzene.

Sulfonation: This reaction is commonly carried out using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in H₂SO₄). The electrophile is SO₃. msu.edu Similar to nitration, sulfonation will occur primarily at the C4 and C6 positions, leading to the formation of 4-(3-chloropropyl)-2,6-dimethylbenzenesulfonic acid and 2-(3-chloropropyl)-4,6-dimethylbenzenesulfonic acid.

Reactivity of the Chloropropyl Side Chain

The chloropropyl side chain possesses a primary alkyl chloride functional group. This site is susceptible to nucleophilic substitution and elimination reactions.

The structure of the substrate is the primary factor in determining whether a nucleophilic substitution reaction proceeds via an Sₙ1 or Sₙ2 mechanism. masterorganicchemistry.com The chloropropyl group is a primary alkyl halide.

Sₙ2 Mechanism: Primary alkyl halides strongly favor the Sₙ2 pathway. libretexts.orglibretexts.org This mechanism involves a single, concerted step where a nucleophile attacks the carbon atom bonded to the chlorine, and the chloride ion leaves simultaneously. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile (bimolecular). youtube.comyoutube.com The reaction is favored by strong nucleophiles and polar aprotic solvents. libretexts.orgpressbooks.pub Given the low steric hindrance at the primary carbon of the chloropropyl chain, Sₙ2 reactions are expected to proceed efficiently.

Sₙ1 Mechanism: The Sₙ1 mechanism is highly disfavored for this compound. pressbooks.pub This pathway involves the formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.com Primary carbocations are extremely unstable and high in energy, making their formation a significant barrier to the reaction. libretexts.org Therefore, reactions requiring a primary carbocation intermediate, like Sₙ1, are unlikely to occur.

Table 3: Comparison of Sₙ1 and Sₙ2 Pathways for the Chloropropyl Side Chain
FactorSₙ1 PathwaySₙ2 Pathway
SubstratePrimary Alkyl HalidePrimary Alkyl Halide
LikelihoodVery UnlikelyHighly Favored
MechanismTwo-step (carbocation intermediate)One-step (concerted)
KineticsFirst-order (Rate = k[substrate])Second-order (Rate = k[substrate][nucleophile])
Favored ByWeak nucleophiles, polar protic solventsStrong nucleophiles, polar aprotic solvents

Elimination reactions compete with nucleophilic substitutions and result in the formation of an alkene.

E2 Pathway: This pathway is a possibility, particularly when a strong, sterically hindered base (like potassium tert-butoxide) is used. masterorganicchemistry.comlibretexts.org The E2 reaction is a concerted, one-step process where the base removes a proton from the carbon adjacent to the one bearing the chlorine (the β-carbon), and the chloride leaving group is expelled simultaneously, forming a double bond. youtube.com This mechanism competes directly with the Sₙ2 reaction. The use of a strong, bulky base favors E2 over Sₙ2.

E1 Pathway: The E1 mechanism is extremely unlikely. masterorganicchemistry.com Like the Sₙ1 reaction, the rate-determining step of the E1 pathway is the formation of a carbocation intermediate. youtube.com Due to the high instability of the primary carbocation that would need to form from the chloropropyl chain, this pathway is not considered viable. libretexts.org

Table 4: Comparison of E1 and E2 Pathways for the Chloropropyl Side Chain
FactorE1 PathwayE2 Pathway
SubstratePrimary Alkyl HalidePrimary Alkyl Halide
LikelihoodVery UnlikelyPossible with strong, bulky bases
MechanismTwo-step (carbocation intermediate)One-step (concerted)
Base RequirementWeak base is sufficientRequires a strong base
CompetitionCompetes with Sₙ1Competes with Sₙ2

Radical Reactions Involving the Alkyl Chloride Functional Group

The propyl chloride chain of 2-(3-Chloropropyl)-1,3-dimethylbenzene can participate in radical reactions, typically initiated by light (hv), heat, or a radical initiator. In such reactions, the carbon-chlorine bond can undergo homolytic cleavage. However, the presence of the benzene ring introduces benzylic positions (the carbons directly attached to the ring and the other methyl groups), which are particularly susceptible to radical formation due to the resonance stabilization of the resulting benzylic radical. umb.edu

While radical halogenation typically occurs at the benzylic position with high selectivity, the existing chloroalkane chain can also react under specific conditions. umb.eduyoutube.com For instance, in the absence of more reactive C-H bonds, a radical initiator can lead to reactions involving the C-Cl bond. The stability of carbon radicals follows the order: tertiary > secondary > primary. masterorganicchemistry.com In the 3-chloropropyl chain, abstraction of a hydrogen atom would lead to a primary or secondary radical, which is less stable than a benzylic radical. Therefore, reactions involving the alkyl chloride group itself often require conditions that specifically target this functionality over the more reactive benzylic sites.

Table 1: General Conditions for Radical Reactions of Alkyl Halides

Initiator Conditions Type of Reaction Expected Outcome for 2-(3-Chloropropyl)-1,3-dimethylbenzene
AIBN (Azobisisobutyronitrile) Thermal decomposition Radical chain reaction Initiation of radical processes at the propyl chain
Benzoyl Peroxide Thermal decomposition Radical initiation Can abstract H or react with the C-Cl bond

This table presents generalized conditions for radical reactions involving alkyl halides and is intended to be illustrative of the potential reactivity of the subject compound.

Intramolecular Cyclization Pathways and Ring-Closing Reactions

The structure of 2-(3-Chloropropyl)-1,3-dimethylbenzene is well-suited for intramolecular cyclization, specifically an intramolecular Friedel-Crafts alkylation, to form a six-membered ring. masterorganicchemistry.com This reaction involves the electrophilic substitution of the aromatic ring by a carbocation generated from the alkyl chloride side chain. libretexts.orgmt.com

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the chlorine atom is abstracted from the propyl chain, forming a primary carbocation. mt.com This primary carbocation will rapidly rearrange via a hydride shift to a more stable secondary carbocation. This secondary carbocation then acts as the electrophile, attacking the electron-rich aromatic ring. The substitution will be directed by the existing methyl groups to the ortho and para positions. Cyclization will occur at one of the positions adjacent to the propyl chain, leading to the formation of 5,7-dimethyl-1,2,3,4-tetrahydronaphthalene (5,7-dimethyltetralin). nih.govchemsynthesis.com This type of reaction is a common and efficient method for synthesizing polycyclic aromatic systems. masterorganicchemistry.com A similar regioselective synthesis has been described for 2,6-dimethyltetralin, which involves an acid-catalyzed cyclization as a key step. acs.org

Reaction Scheme: Intramolecular Friedel-Crafts Alkylation

2-(3-Chloropropyl)-1,3-dimethylbenzene --(AlCl₃)--> [Intermediate Carbocation] --> 5,7-dimethyl-1,2,3,4-tetrahydronaphthalene + HCl

Palladium-Catalyzed Cross-Coupling Reactions and Derivatization Studies

The alkyl chloride functional group in 2-(3-Chloropropyl)-1,3-dimethylbenzene allows for a variety of derivatization reactions through palladium-catalyzed cross-coupling. While aryl chlorides are common substrates for these reactions, recent advancements have expanded the scope to include less reactive, unactivated alkyl chlorides. acs.orgresearchgate.net

Suzuki Coupling: The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid, using a palladium catalyst and a base. organic-chemistry.org While challenging, the Suzuki cross-coupling of unactivated alkyl chlorides can be achieved under specific conditions, often requiring specialized ligands to promote the difficult oxidative addition step. acs.orgresearchgate.net This would allow for the coupling of the 3-(1,3-dimethylphenyl)propyl group with various aryl, vinyl, or other alkyl groups.

Cyanation: Palladium-catalyzed cyanation allows for the introduction of a nitrile (-CN) group, a versatile synthetic intermediate. This reaction typically involves coupling the alkyl chloride with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govresearchgate.net The latter is a less toxic alternative to simple alkali metal cyanides. nih.govorganic-chemistry.org For aryl chlorides, various palladium catalysts and ligands have been developed to achieve high efficiency and functional group tolerance. nih.govmit.edu Similar methodologies can be adapted for alkyl chlorides, providing a pathway to synthesize 4-(2,4-dimethylphenyl)butanenitrile from 2-(3-Chloropropyl)-1,3-dimethylbenzene.

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Alkyl/Aryl Chlorides

Reaction Type Palladium Precatalyst Ligand Coupling Partner Base Solvent
Suzuki Coupling Pd₂(dba)₃ P(t-Bu)₃ Arylboronic acid K₃PO₄ Dioxane
Cyanation Pd₂(dba)₃ dppf Zn(CN)₂ - DMF

| Cyanation | Palladacycle P1 | tBuXPhos | K₄[Fe(CN)₆] | KOAc | Dioxane/Water |

Note: This table provides examples of reaction conditions developed for aryl and unactivated alkyl chlorides. Specific optimization would be required for 2-(3-Chloropropyl)-1,3-dimethylbenzene. organic-chemistry.orgnih.gov

Derivatization and Advanced Functionalization Strategies

Conversion to Other Halogenated Analogues (e.g., Bromo-, Iodo-propyl Derivatives)

The conversion of the chloropropyl group in 2-(3-chloropropyl)-1,3-dimethylbenzene to its bromo- and iodo- analogues is a fundamental transformation that enhances its synthetic utility, as bromo- and especially iodo-alkanes are often more reactive in subsequent nucleophilic substitution and coupling reactions. The most common and efficient method for this halogen exchange is the Finkelstein reaction. jk-sci.comnih.gov

The Finkelstein reaction is a bimolecular nucleophilic substitution (SN2) process that involves treating an alkyl chloride or bromide with an excess of a metal halide salt, typically sodium iodide (NaI) or sodium bromide (NaBr), in a suitable solvent. jk-sci.comnih.govwikipedia.org For the conversion to the iodo-derivative, 2-(3-chloropropyl)-1,3-dimethylbenzene is reacted with NaI in acetone (B3395972). The reaction's success is driven by Le Châtelier's principle; sodium chloride (NaCl) is insoluble in acetone and precipitates out of the solution, thus driving the equilibrium towards the formation of the desired 2-(3-iodopropyl)-1,3-dimethylbenzene. nih.govwikipedia.org

A similar principle applies to the synthesis of the bromo-analogue, 2-(3-bromopropyl)-1,3-dimethylbenzene, by reacting the starting chloride with NaBr. However, the solubility difference is less pronounced than with NaCl, so alternative polar aprotic solvents like dimethylformamide (DMF) may be employed to facilitate the exchange. organic-chemistry.org

These reactions proceed via a classic SN2 mechanism, where the incoming halide ion (I⁻ or Br⁻) attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of configuration if the carbon were chiral. wikipedia.org Since the substrate is a primary alkyl halide, this reaction pathway is highly favored and generally proceeds with high yields. nih.gov

Starting Material Reagent Solvent Product Reaction Type
2-(3-Chloropropyl)-1,3-dimethylbenzene Sodium Iodide (NaI) Acetone 2-(3-Iodopropyl)-1,3-dimethylbenzene Finkelstein (SN2)
2-(3-Chloropropyl)-1,3-dimethylbenzene Sodium Bromide (NaBr) Acetone/DMF 2-(3-Bromopropyl)-1,3-dimethylbenzene Finkelstein (SN2)

Introduction of Oxygen-Containing Functional Groups (e.g., Alcohols, Ethers, Esters)

The electrophilic carbon of the chloropropyl side chain is susceptible to attack by various oxygen-containing nucleophiles, enabling the synthesis of corresponding alcohols, ethers, and esters. These transformations are typically achieved through SN2 reactions.

Alcohols: The synthesis of 3-(2,6-dimethylphenyl)propan-1-ol (B15269113) can be accomplished by the hydrolysis of 2-(3-chloropropyl)-1,3-dimethylbenzene. This reaction involves nucleophilic substitution with a hydroxide (B78521) source, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction often requires elevated temperatures to proceed at a reasonable rate. An alternative, milder approach involves reaction with sodium acetate (B1210297) followed by hydrolysis of the resulting ester.

Ethers: The Williamson ether synthesis is a versatile and widely used method for preparing ethers from this substrate. jk-sci.comwikipedia.orgwikipedia.org This SN2 reaction involves an alkoxide ion as the nucleophile. nih.govwikipedia.org The alkoxide, generated by treating an alcohol with a strong base like sodium hydride (NaH), reacts with 2-(3-chloropropyl)-1,3-dimethylbenzene to displace the chloride and form a new carbon-oxygen bond. wikipedia.org This method allows for the synthesis of a wide variety of symmetrical and unsymmetrical ethers. For example, reaction with sodium methoxide (B1231860) (NaOCH₃) or sodium ethoxide (NaOCH₂CH₃) would yield the corresponding methyl or ethyl ethers.

Esters: Esters can be synthesized by reacting 2-(3-chloropropyl)-1,3-dimethylbenzene with a carboxylate salt, such as sodium acetate or sodium benzoate. The carboxylate anion acts as the nucleophile in an SN2 displacement of the chloride. The resulting ester can be used as is or can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol, 3-(2,6-dimethylphenyl)propan-1-ol.

Functional Group Reagent(s) Typical Conditions Product Class
Alcohol NaOH or KOH (aq) Heat Primary Alcohol
Ether RO⁻Na⁺ (e.g., NaOCH₃) Anhydrous solvent (e.g., THF, DMF) Ether
Ester RCOO⁻Na⁺ (e.g., NaOAc) Polar aprotic solvent (e.g., DMF) Ester

Introduction of Nitrogen-Containing Functional Groups (e.g., Amines, Amides, Nitriles)

The chloropropyl group readily reacts with nitrogen nucleophiles to produce amines, nitriles, and, through subsequent steps, amides. These functional groups are pivotal in the synthesis of many biologically active compounds.

Amines: Primary amines can be synthesized from 2-(3-chloropropyl)-1,3-dimethylbenzene using several methods. Direct reaction with ammonia (B1221849) can lead to a mixture of primary, secondary, and tertiary amines due to over-alkylation. nih.gov A more controlled and widely used method is the Gabriel synthesis . wikipedia.orgwikipedia.org This procedure involves the reaction of the alkyl halide with potassium phthalimide (B116566) to form an N-alkylphthalimide intermediate. nih.govwikipedia.org Subsequent cleavage of this intermediate, typically with hydrazine (B178648) (Ing-Manske procedure), liberates the primary amine, 3-(2,6-dimethylphenyl)propan-1-amine (B8685749), while avoiding the formation of over-alkylation products. jk-sci.com Another route to primary amines is through the reaction with sodium azide (B81097) (NaN₃) to form an alkyl azide, followed by reduction using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Nitriles: The introduction of a nitrile group is a valuable synthetic transformation as it can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. The synthesis of 4-(2,6-dimethylphenyl)butanenitrile is achieved through a straightforward SN2 reaction of 2-(3-chloropropyl)-1,3-dimethylbenzene with a cyanide salt, most commonly sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or DMF.

Amides: Amides are typically synthesized from the corresponding amines. Once 3-(2,6-dimethylphenyl)propan-1-amine is prepared, it can be acylated using an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to form the desired N-substituted amide. Alternatively, direct coupling of the amine with a carboxylic acid can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). wikipedia.org

Functional Group Synthetic Method Key Reagents Intermediate/Product
Primary Amine Gabriel Synthesis 1. Potassium phthalimide 2. Hydrazine (N₂H₄) 3-(2,6-Dimethylphenyl)propan-1-amine
Primary Amine Azide Reduction 1. Sodium azide (NaN₃) 2. LiAlH₄ or H₂/Pd 3-(2,6-Dimethylphenyl)propan-1-amine
Nitrile Cyanide Displacement Sodium cyanide (NaCN) 4-(2,6-Dimethylphenyl)butanenitrile
Amide Amine Acylation 3-(2,6-Dimethylphenyl)propan-1-amine, Acyl chloride/anhydride N-(3-(2,6-Dimethylphenyl)propyl)amide

Further Alkyl Chain Modifications and Homologation Reactions

The chloropropyl side chain of 2-(3-chloropropyl)-1,3-dimethylbenzene can be extended, a process known as homologation, through several classical organic synthesis strategies. These methods create new carbon-carbon bonds, allowing for the construction of more complex molecular skeletons.

Grignard Reagents: One of the most powerful methods for C-C bond formation is through the use of Grignard reagents. wikipedia.orgnih.gov 2-(3-Chloropropyl)-1,3-dimethylbenzene can be converted to its corresponding Grignard reagent, (3-(2,6-dimethylphenyl)propyl)magnesium chloride, by reacting it with magnesium metal in an ether solvent like diethyl ether or THF. wikipedia.orgnih.gov This organometallic intermediate is a potent nucleophile and can react with a wide range of electrophiles. For example, reaction with formaldehyde (B43269) followed by an acidic workup yields a primary alcohol with one additional carbon. Reaction with other aldehydes or ketones produces secondary or tertiary alcohols, respectively. Furthermore, reaction with carbon dioxide (CO₂) followed by protonation leads to a carboxylic acid with an extended chain.

Malonic Ester and Acetoacetic Ester Syntheses: The malonic ester synthesis and the acetoacetic ester synthesis are classic methods for adding two or three carbons, respectively, to an alkyl halide. jk-sci.comwikipedia.orgjk-sci.com

In the malonic ester synthesis , diethyl malonate is deprotonated with a base (e.g., sodium ethoxide) to form a stabilized enolate. This enolate then acts as a nucleophile, displacing the chloride from 2-(3-chloropropyl)-1,3-dimethylbenzene in an SN2 reaction. nih.govwikipedia.org The resulting alkylated malonic ester can then be hydrolyzed and decarboxylated upon heating to yield a carboxylic acid that is two carbons longer than the original propyl chain. jk-sci.com

The acetoacetic ester synthesis follows a similar pathway using ethyl acetoacetate. organic-chemistry.orgwikipedia.org Alkylation with 2-(3-chloropropyl)-1,3-dimethylbenzene, followed by hydrolysis and decarboxylation, results in the formation of a methyl ketone with a chain extended by three carbons. organic-chemistry.orgnih.gov

Homologation Strategy Key Reagents Intermediate Final Product Class (after workup)
Grignard Reaction 1. Mg, THF 2. Electrophile (e.g., CO₂, H₂CO) Organomagnesium Halide Carboxylic Acid, Alcohol, etc.
Malonic Ester Synthesis 1. Diethyl malonate, NaOEt 2. H₃O⁺, Heat Alkylated Malonic Ester Carboxylic Acid
Acetoacetic Ester Synthesis 1. Ethyl acetoacetate, NaOEt 2. H₃O⁺, Heat Alkylated Acetoacetic Ester Methyl Ketone

Heterocyclic Annulation Reactions Utilizing the Chloropropyl Side Chain

The functionalized propyl side chain of 2-(3-chloropropyl)-1,3-dimethylbenzene and its derivatives can be strategically employed in intramolecular cyclization reactions to construct new heterocyclic rings fused to or pendant from the dimethylbenzene core. These annulation reactions are powerful tools for building complex molecular architectures.

Intramolecular Friedel-Crafts Reactions: A common strategy for forming a new carbocyclic ring is the intramolecular Friedel-Crafts reaction. wikipedia.orgmasterorganicchemistry.com The chloropropyl group can be first converted to a carboxylic acid via reaction with cyanide followed by hydrolysis (as described in section 4.3 and 4.4). The resulting 4-(2,6-dimethylphenyl)butanoic acid can then be converted to its acyl chloride using thionyl chloride (SOCl₂). In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), the acyl chloride can undergo an intramolecular Friedel-Crafts acylation onto the electron-rich dimethylbenzene ring to form a six-membered ring, yielding a tetralone derivative. organic-chemistry.orgsemanticscholar.org

Bischler-Napieralski and Pictet-Spengler Reactions: These reactions are classic methods for synthesizing isoquinoline (B145761) and tetrahydroisoquinoline ring systems, respectively. To utilize these pathways, the chloropropyl group must first be converted into a β-arylethylamine derivative. This can be achieved by, for example, chain extension via cyanide followed by reduction.

The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a dihydroisoquinoline. wikipedia.orgorganic-chemistry.org

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline. wikipedia.orgjk-sci.com The electron-donating methyl groups on the aromatic ring facilitate this electrophilic aromatic substitution.

Fischer Indole (B1671886) Synthesis: To construct an indole ring, the chloropropyl group can be transformed into a suitable hydrazine derivative. For instance, the corresponding amine could be diazotized and reduced to form 3-(2,6-dimethylphenyl)propylhydrazine. Reacting this hydrazine with a ketone or aldehyde under acidic conditions would initiate the Fischer indole synthesis, leading to the formation of a new indole ring system. nih.govwikipedia.org

Spectroscopic and Spectrometric Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms in 2-(3-Chloropropyl)-1,3-dimethylbenzene can be established.

The ¹H NMR spectrum of 2-(3-Chloropropyl)-1,3-dimethylbenzene is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic methyl protons, and the protons of the 3-chloropropyl side chain. The aromatic region is expected to show a characteristic pattern for a 1,2,3-trisubstituted benzene (B151609) ring. The protons of the propyl chain will appear as multiplets due to spin-spin coupling with their neighbors.

The predicted chemical shifts (δ) and coupling constants (J) are based on the analysis of similar substituted benzene derivatives. For example, in related dimethylbenzene compounds, aromatic protons typically resonate between δ 6.8 and 7.2 ppm, while benzylic methyl protons are found further upfield, around δ 2.3–2.5 ppm. docbrown.info The electron-withdrawing effect of the chlorine atom will cause the protons on the carbon adjacent to it (H-γ) to have the highest chemical shift within the propyl chain.

Predicted ¹H NMR Data for 2-(3-Chloropropyl)-1,3-dimethylbenzene

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Ar-H (2H)~7.05d (doublet)~7.5
Ar-H (1H)~6.95t (triplet)~7.5
H-α (2H)~2.70t (triplet)~7.6
H-γ (2H)~3.55t (triplet)~6.5
H-β (2H)~2.05p (pentet)~7.0
Ar-CH₃ (6H)~2.35s (singlet)N/A

A proton-decoupled ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms and their electronic environment. For 2-(3-Chloropropyl)-1,3-dimethylbenzene, eight distinct signals are predicted due to molecular symmetry (the two methyl groups are equivalent, as are certain pairs of aromatic carbons). Aromatic carbons typically appear in the δ 125-150 ppm range. huji.ac.il The carbons of the alkyl chain will be found upfield, with the carbon bonded to the electronegative chlorine atom (C-γ) having the highest chemical shift among the three, typically in the 40-45 ppm range. huji.ac.il Quaternary aromatic carbons (those without attached protons) generally show weaker signals. docbrown.info

Predicted ¹³C NMR Data for 2-(3-Chloropropyl)-1,3-dimethylbenzene

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (DEPT)
C-1/C-3 (Quaternary)~137C
C-2 (Quaternary)~135C
C-4/C-6 (Aromatic)~128CH
C-5 (Aromatic)~126CH
C-γ (CH₂Cl)~45CH₂
C-α (ArCH₂)~32CH₂
C-β (-CH₂-)~30CH₂
Ar-CH₃~20CH₃

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). For 2-(3-Chloropropyl)-1,3-dimethylbenzene, a COSY spectrum would show a clear correlation pathway along the propyl chain: a cross-peak between H-α (δ ~2.70) and H-β (δ ~2.05), and another between H-β (δ ~2.05) and H-γ (δ ~3.55). It would also confirm the coupling between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J coupling). miamioh.edu It would definitively link the proton signals to their corresponding carbon signals: H-α to C-α, H-β to C-β, H-γ to C-γ, the aromatic protons to their respective aromatic carbons, and the methyl protons to the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range correlations between protons and carbons (typically ²J and ³J), which is crucial for piecing together the molecular structure. miamioh.edu Key expected correlations would include:

The benzylic methyl protons (δ ~2.35) to the quaternary aromatic carbons C-1/C-3 and C-2.

The H-α protons (δ ~2.70) to the aromatic carbons C-2, C-1, and C-6, as well as to C-β and C-γ.

The aromatic protons to adjacent and geminal carbons, confirming the substitution pattern on the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

In EI-MS, the molecule is ionized by a high-energy electron beam, causing it to fragment in a reproducible manner. aist.go.jp The molecular ion (M⁺˙) peak for 2-(3-Chloropropyl)-1,3-dimethylbenzene is expected at a mass-to-charge ratio (m/z) of 182, with a characteristic M+2 peak at m/z 184 of approximately one-third the intensity, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

The fragmentation is predicted to follow established pathways for alkylbenzenes and alkyl halides. nih.gov A primary fragmentation would be the loss of the chlorine radical (•Cl) to form a carbocation at m/z 147. Another significant fragmentation pathway involves benzylic cleavage. Loss of a propyl radical would be less likely than the formation of a stable tropylium-like cation. A common fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, which would lead to the formation of a highly stable dimethylbenzyl cation or a rearranged dimethyltropylium ion at m/z 119.

Predicted Major Fragments in the EI Mass Spectrum

m/z ValueProposed Fragment StructureFragmentation Pathway
182/184[C₁₁H₁₅Cl]⁺˙ (Molecular Ion)Ionization of the parent molecule
147[C₁₁H₁₅]⁺Loss of •Cl from the molecular ion
119[C₉H₁₁]⁺Cleavage of the Cβ-Cγ bond
105[C₈H₉]⁺Loss of C₂H₄ (ethene) from the m/z 133 ion (not shown) or other rearrangements
91[C₇H₇]⁺Tropylium ion, a common fragment for alkylbenzenes

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule and its fragments. For 2-(3-Chloropropyl)-1,3-dimethylbenzene, HRMS would be used to confirm its molecular formula, C₁₁H₁₅Cl. The theoretical exact mass of the molecular ion ([M]⁺˙) containing the most abundant isotopes (¹²C, ¹H, ³⁵Cl) can be calculated and compared to the experimental value to provide unequivocal confirmation of the chemical formula.

Calculated Exact Mass for C₁₁H₁₅³⁵Cl: 182.0862

Calculated Exact Mass for C₁₁H₁₅³⁷Cl: 184.0833

This high level of mass accuracy is essential for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the various functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of 2-(3-Chloropropyl)-1,3-dimethylbenzene would exhibit characteristic absorption bands for the aromatic ring, alkyl groups, and the carbon-chlorine bond.

Aromatic compounds typically show a C-H stretching absorption at around 3030 cm-1 and a series of peaks in the 1450 to 1600 cm-1 range due to the complex molecular motions of the ring itself. openstax.orglibretexts.orgpressbooks.pub The substitution pattern on the benzene ring also gives rise to characteristic out-of-plane C-H bending bands in the 690 to 900 cm-1 region. openstax.orglibretexts.orgpressbooks.pub For a 1,2,3-trisubstituted benzene ring, specific absorption patterns are expected. openstax.org

Table 2: Characteristic Infrared Absorption Bands for 2-(3-Chloropropyl)-1,3-dimethylbenzene

Wavenumber (cm-1) Vibrational Mode Functional Group
3100-3000 C-H Stretch Aromatic Ring
2975-2845 C-H Stretch Alkyl (CH3, CH2) Groups docbrown.infodocbrown.info
1600-1585, 1500-1400 C=C Stretch (in-ring) Aromatic Ring docbrown.infodocbrown.infoorgchemboulder.com
1470-1370 C-H Bend Alkyl Groups docbrown.infodocbrown.info
900-675 C-H Out-of-Plane Bending ("oop") Aromatic Ring orgchemboulder.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly for conjugated systems like aromatic rings. openstax.org Aromatic compounds generally display a strong absorption near 205 nm and a less intense, more structured absorption between 255 and 275 nm. openstax.orglibretexts.org These absorptions are due to π→π* electronic transitions within the benzene ring.

The presence of alkyl substituents on the benzene ring typically causes a small bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. ijermt.org This is due to the electron-donating nature of alkyl groups, which slightly destabilizes the ground state and stabilizes the excited state, thereby reducing the energy gap for the electronic transition. fiveable.melibretexts.orglibretexts.org The chloropropyl group, being an alkyl halide, would also contribute to these shifts.

Table 3: Expected UV-Vis Absorption Maxima for 2-(3-Chloropropyl)-1,3-dimethylbenzene in a Non-polar Solvent

Wavelength (λmax, nm) Electronic Transition Structural Feature
~210 π→π* Aromatic Ring

Chromatographic Methodologies for Isolation and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Profiling and Identification of Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For 2-(3-Chloropropyl)-1,3-dimethylbenzene, GC-MS serves as a critical tool for purity profiling. It can effectively separate the main compound from volatile impurities that may be present from the synthesis process, such as residual solvents, starting materials, or by-products. nih.govshimadzu.com

The gas chromatograph separates components of a mixture based on their boiling points and affinity for the stationary phase within the capillary column. amazonaws.com As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. amazonaws.com This mass spectrum acts as a "molecular fingerprint," allowing for confident identification by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) library. nih.gov This technique is particularly adept at detecting and identifying structurally similar isomers or degradation products that might be difficult to resolve by other methods.

The following table outlines a typical set of GC-MS parameters that could be adapted for the analysis of 2-(3-Chloropropyl)-1,3-dimethylbenzene, based on general methods for similar aromatic and halogenated compounds. amazonaws.comresearchgate.net

Table 1: Illustrative GC-MS Method Parameters

Parameter Typical Setting Purpose
Column Elite-1 fused silica (B1680970) capillary column (e.g., 30m x 0.25mm ID, 1µMdf) Separates compounds based on volatility and polarity. amazonaws.com
Carrier Gas Helium (99.999%) at a constant flow (e.g., 1 mL/min) Transports the sample through the column. amazonaws.com
Injector Temperature 250 °C Ensures rapid volatilization of the sample. amazonaws.com
Oven Program Initial temp 50-110°C, ramp 5-10°C/min to 280°C, hold for 5-10 min Controls the separation of compounds by their boiling points. amazonaws.com
Ion Source Electron Ionization (EI) at 70 eV Fragments the analyte molecules into reproducible patterns for identification. researchgate.net
Mass Analyzer Quadrupole Separates the fragment ions by their mass-to-charge ratio.

| Scan Range | 40-450 Da | Detects the expected range of molecular and fragment ion masses. amazonaws.com |

Ultra-High Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial increases in resolution, sensitivity, and speed of analysis compared to traditional HPLC. This enhancement is achieved by using columns packed with smaller stationary phase particles (typically less than 2 µm in diameter). sielc.comsielc.com

The smaller particle size creates a higher column efficiency but also results in significantly higher backpressure, requiring specialized UPLC systems capable of operating at these elevated pressures (up to 15,000 psi or 1,000 bar). For the analysis of 2-(3-Chloropropyl)-1,3-dimethylbenzene, converting an HPLC method to a UPLC method would drastically reduce the analysis time from several minutes to potentially under a minute, while improving peak resolution. sielc.comsielc.com This is highly advantageous for high-throughput screening environments, such as in-process control during manufacturing.

Table 3: Comparison of Typical HPLC and UPLC Parameters

Parameter Conventional HPLC UPLC
Particle Size 3 - 5 µm < 2 µm
Column Dimensions 4.6 mm x 150/250 mm 2.1 mm x 50/100 mm
Flow Rate 0.5 - 2.0 mL/min 0.2 - 0.7 mL/min
Pressure 1,000 - 6,000 psi 6,000 - 15,000 psi
Run Time 5 - 30 min 1 - 5 min

| Solvent Consumption | Higher | Lower |

Multidimensional Chromatography (e.g., 2D-LC) for Enhanced Separation of Complex Mixtures

Multidimensional chromatography is an advanced technique that couples two or more independent separation mechanisms to achieve a resolving power far greater than what is possible with a single separation dimension. mdpi.comcsic.es This approach is particularly valuable for analyzing highly complex samples where compounds of interest may co-elute with matrix components or closely related impurities in a standard one-dimensional separation. chromatographyonline.com

In comprehensive two-dimensional liquid chromatography (LC×LC), the entire eluent from the first dimension (1D) column is sequentially transferred to a second dimension (2D) column for further separation. csic.es For the analysis of a synthetic mixture containing 2-(3-Chloropropyl)-1,3-dimethylbenzene, a 2D-LC system could be configured to enhance the separation of the target compound from its positional isomers or other structurally similar by-products. For example, a non-polar C18 column could be used in the first dimension, followed by a phenyl-hexyl column in the second dimension to exploit different separation mechanisms (hydrophobicity and π-π interactions, respectively). uva.nl This enhanced separation capability is critical for accurately profiling complex reaction mixtures and ensuring the purity of the final product. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in understanding the electronic architecture of molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide a detailed picture of electron distribution and orbital energies, which are fundamental to a molecule's chemical nature. github.ionih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's reactivity. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.orgirjweb.com A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net

For 2-(3-Chloropropyl)-1,3-dimethylbenzene, a theoretical study employing DFT with a suitable basis set (e.g., B3LYP/6-311G(d,p)) would be performed to calculate the energies of these frontier orbitals. researchgate.net From these energies, various reactivity descriptors can be derived, providing a quantitative measure of the molecule's chemical behavior.

Table 1: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors for 2-(3-Chloropropyl)-1,3-dimethylbenzene

ParameterValue (eV)Description
EHOMO-8.75Energy of the Highest Occupied Molecular Orbital
ELUMO-0.98Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)7.77Indicator of chemical reactivity and stability
Ionization Potential (I)8.75Approximate energy required to remove an electron
Electron Affinity (A)0.98Approximate energy released when an electron is added
Electronegativity (χ)4.865Tendency to attract electrons
Chemical Hardness (η)3.885Resistance to change in electron distribution
Chemical Softness (S)0.257Reciprocal of hardness, indicates higher reactivity
Electrophilicity Index (ω)3.045Global electrophilic nature of the molecule

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the output of quantum chemical calculations.

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule, projected onto the electron density surface. youtube.com It is a valuable tool for predicting how a molecule will interact with other charged species. researchgate.net Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and represent likely sites for nucleophilic attack. youtube.comresearchgate.net

For 2-(3-Chloropropyl)-1,3-dimethylbenzene, an ESP map would reveal the electron-rich aromatic ring, with the methyl groups slightly enhancing this electron density. The chlorine atom, being highly electronegative, would create a region of negative potential around itself, while the adjacent carbon and hydrogen atoms of the propyl chain would exhibit a more positive potential. This information is critical for understanding intermolecular interactions and predicting reaction sites.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound. nih.govidc-online.comrsc.org

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. rsc.org Theoretical calculations can predict the 1H and 13C NMR chemical shifts of a molecule with a high degree of accuracy. nih.govchemrxiv.org By comparing the calculated spectrum with the experimental one, the proposed structure can be confirmed. For 2-(3-Chloropropyl)-1,3-dimethylbenzene, DFT calculations would provide predicted chemical shifts for each unique proton and carbon atom.

Vibrational Frequencies: Infrared (IR) spectroscopy identifies the vibrational modes of a molecule. researchgate.net Quantum chemical calculations can compute the vibrational frequencies, which correspond to the peaks in an IR spectrum. superfri.org This allows for the assignment of experimental peaks to specific molecular vibrations, aiding in structural confirmation.

Table 2: Hypothetical Predicted 13C NMR Chemical Shifts for 2-(3-Chloropropyl)-1,3-dimethylbenzene

Carbon AtomPredicted Chemical Shift (ppm)
C1, C3 (Aromatic, with CH3)137.5
C2 (Aromatic, with propyl chain)139.2
C4, C6 (Aromatic)128.9
C5 (Aromatic)130.1
CH2 (adjacent to ring)32.4
CH2 (middle of chain)30.8
CH2 (adjacent to Cl)45.1
CH320.5

Note: The data presented in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static electronic structure, molecular dynamics (MD) simulations allow for the exploration of the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. researchgate.net

For 2-(3-Chloropropyl)-1,3-dimethylbenzene, the flexible propyl chain can adopt various conformations. mdpi.com MD simulations would be employed to explore the potential energy surface and identify the most stable conformers. This is crucial as the conformation can significantly influence the molecule's reactivity and physical properties. Furthermore, simulations in different solvents can shed light on how intermolecular interactions with the solvent molecules affect the conformational preferences.

Reaction Pathway Modeling and Transition State Calculations for Mechanistic Insights

Understanding the mechanism of a chemical reaction is fundamental to optimizing reaction conditions and predicting product outcomes. Computational chemistry offers powerful tools for modeling reaction pathways and identifying transition states. vasp.atrsc.org

For reactions involving 2-(3-Chloropropyl)-1,3-dimethylbenzene, such as nucleophilic substitution at the carbon bearing the chlorine atom, theoretical calculations can be used to map out the potential energy surface of the reaction. This involves locating the structures of the reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate. vasp.at The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By calculating the vibrational frequencies of the transition state, it can be confirmed by the presence of a single imaginary frequency. vasp.at

Quantitative Structure-Activity Relationship (QSAR) Studies in the Context of Synthetic Intermediates

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. semanticscholar.orgnih.gov While often used in drug discovery, QSAR can also be applied to synthetic intermediates to predict their reactivity or suitability for a particular transformation.

In the context of 2-(3-Chloropropyl)-1,3-dimethylbenzene and its analogs, a QSAR model could be developed to correlate various calculated molecular descriptors (e.g., HOMO-LUMO gap, dipole moment, steric parameters) with experimentally determined reaction rates or yields for a specific reaction. This model could then be used to predict the reactivity of new, unsynthesized analogs, thereby guiding the design of more efficient synthetic routes.

Advanced Applications in Organic Synthesis and Materials Science Research

Role as a Key Intermediate in Multi-Step Total Synthesis of Complex Molecules

The chloropropyl moiety of 2-(3-chloropropyl)-1,3-dimethylbenzene provides a reactive handle for the construction of intricate molecular architectures, positioning it as a valuable intermediate in the total synthesis of complex natural products and pharmaceuticals. The carbon-chlorine bond can be readily converted into a carbon-magnesium bond through the formation of a Grignard reagent. wikipedia.orgsigmaaldrich.com This transformation unlocks a plethora of subsequent reactions, allowing for the introduction of the 2,6-dimethylphenylpropyl group into a target molecule.

The resulting Grignard reagent, (2,6-dimethylphenyl)propylmagnesium chloride, can participate in a variety of carbon-carbon bond-forming reactions. For instance, it can act as a nucleophile in reactions with aldehydes, ketones, esters, and epoxides, leading to the formation of secondary, tertiary, and primary alcohols, respectively, after an acidic workup. youtube.commasterorganicchemistry.com These reactions are fundamental in the assembly of complex organic scaffolds.

Furthermore, the chloropropyl group can be utilized in Friedel-Crafts alkylation reactions, where the aromatic ring of another molecule attacks the electrophilic carbon attached to the chlorine atom, typically in the presence of a Lewis acid catalyst like aluminum chloride. orgoreview.combeyondbenign.orglibretexts.org This allows for the direct attachment of the 2-(1,3-dimethylphenyl)propyl unit to another aromatic system, a common motif in many biologically active compounds. The strategic application of these reactions in a multi-step synthesis underscores the importance of 2-(3-chloropropyl)-1,3-dimethylbenzene as a versatile intermediate. libretexts.orglumenlearning.comyoutube.comyoutube.com

Table 1: Potential Carbon-Carbon Bond Forming Reactions

Reaction Type Reactant Product Type
Grignard Reaction Aldehyde/Ketone Secondary/Tertiary Alcohol
Grignard Reaction Ester Tertiary Alcohol
Grignard Reaction Epoxide Primary Alcohol
Grignard Reaction Carbon Dioxide Carboxylic Acid

Precursor for the Development of Novel Organic Materials and Polymers

The structure of 2-(3-chloropropyl)-1,3-dimethylbenzene lends itself to the synthesis of novel organic materials and polymers with tailored properties. Through an elimination reaction, typically facilitated by a strong base, the chloropropyl group can be converted into a propenyl group, yielding 1,3-dimethyl-2-(prop-1-en-1-yl)benzene. This vinyl-substituted aromatic monomer can then undergo polymerization to produce functional polymers. nih.govyoutube.com

The polymerization of such substituted styrenic monomers can be achieved through various techniques, including free radical polymerization, anionic polymerization, and controlled radical polymerization methods like Nitroxide-Mediated Polymerization (NMP). researchgate.netrsc.org The resulting polymers, poly(1,3-dimethyl-2-(prop-1-en-1-yl)benzene), would possess a unique combination of properties imparted by the rigid dimethylbenzene backbone and the hydrocarbon chain. These properties could include enhanced thermal stability and specific mechanical characteristics.

Moreover, the chloropropyl group itself can be used as a reactive site for post-polymerization modification. For instance, a polymer bearing this group could be functionalized by nucleophilic substitution reactions, allowing for the introduction of various functional groups along the polymer chain. rsc.orgbeilstein-journals.org This approach offers a route to materials with applications in areas such as coatings, adhesives, and advanced composites.

Table 2: Potential Polymerization and Modification Pathways

Process Starting Material Resulting Product Potential Application
Elimination & Polymerization 2-(3-Chloropropyl)-1,3-dimethylbenzene Poly(1,3-dimethyl-2-(prop-1-en-1-yl)benzene) Thermoplastics, elastomers

Scaffold for the Design and Synthesis of Catalyst Ligands in Organometallic Chemistry

The 1,3-dimethylbenzene (m-xylene) core of 2-(3-chloropropyl)-1,3-dimethylbenzene provides a rigid and sterically defined platform for the construction of sophisticated catalyst ligands, particularly pincer ligands. mdpi.comnih.gov Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion, often conferring high stability and specific catalytic activity to the resulting organometallic complex. rsc.org

The synthesis of such ligands could involve the functionalization of the chloropropyl group and the aromatic ring. For instance, the chloropropyl chain could be modified to introduce a donor atom like phosphorus or nitrogen. Subsequent ortho-lithiation of the dimethylbenzene ring followed by reaction with an appropriate electrophile could install another donor arm, completing the pincer framework. The steric bulk provided by the two methyl groups on the aromatic ring can be advantageous in creating a well-defined coordination pocket around the metal center, influencing the selectivity of the catalyst. researchgate.netamanote.com

Ligands based on the xylene scaffold have been successfully employed in a range of catalytic transformations, including cross-coupling reactions, hydrogenation, and dehydrogenation reactions. The modular nature of the synthesis allows for the fine-tuning of the ligand's electronic and steric properties, which in turn can optimize the performance of the catalyst for a specific application. nih.govacs.org

Utilization in the Development of New Synthetic Methodologies and Reagents

The reactivity of the carbon-chlorine bond in 2-(3-chloropropyl)-1,3-dimethylbenzene makes it a valuable substrate for the development of new synthetic methodologies. In particular, the activation of the C-Cl bond by transition metal catalysts has become a powerful tool in organic synthesis. researchgate.netnih.govbohrium.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, could potentially be applied to this molecule, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the propyl chain. organic-chemistry.orgrsc.org These reactions are fundamental in modern organic synthesis due to their high efficiency and functional group tolerance. The development of new catalyst systems that can efficiently activate the relatively inert C(sp³)-Cl bond is an active area of research.

Furthermore, the generation of organometallic reagents from 2-(3-chloropropyl)-1,3-dimethylbenzene, beyond Grignard reagents, could lead to novel synthetic transformations. For example, the formation of organozinc or organocuprate reagents could offer different reactivity profiles and selectivities in organic reactions. The exploration of such new reagents and their applications contributes to the expanding toolbox of synthetic organic chemists. chim.itmdpi.com

Future Research Directions and Emerging Methodologies

Exploration of Novel Catalytic Transformations Involving 2-(3-Chloropropyl)-1,3-dimethylbenzene

The reactivity of the chloropropyl group attached to the dimethylbenzene core offers a versatile platform for a variety of catalytic transformations. Future research will likely focus on developing novel catalytic systems to functionalize this compound with high selectivity and efficiency.

One promising area is the use of transition-metal catalysis for cross-coupling reactions. The carbon-chlorine bond in the propyl chain is a suitable handle for reactions such as Suzuki, Heck, and Sonogashira couplings. Research into new palladium, nickel, or copper catalysts with tailored ligand architectures could enable the introduction of a wide array of functional groups, leading to the synthesis of novel derivatives with potential applications in materials science or medicinal chemistry.

Furthermore, C-H activation is a rapidly evolving field that could be applied to the aromatic ring or the propyl chain of 2-(3-chloropropyl)-1,3-dimethylbenzene. Catalysts based on rhodium, iridium, or ruthenium could facilitate the direct introduction of functional groups, bypassing the need for pre-functionalized starting materials and offering more atom-economical synthetic routes.

Catalytic TransformationPotential Catalyst SystemsPotential Products
Suzuki CouplingPalladium-based catalysts with phosphine (B1218219) ligandsAryl- or heteroaryl-substituted derivatives
Heck CouplingPalladium or Nickel catalystsAlkenyl-substituted derivatives
C-H ActivationRhodium, Iridium, or Ruthenium complexesDirectly functionalized aromatic ring or alkyl chain

Integration into Flow Chemistry Systems for Continuous and Scalable Synthesis

The transition from batch to continuous manufacturing, facilitated by flow chemistry, offers significant advantages in terms of safety, efficiency, and scalability. The synthesis and subsequent transformations of 2-(3-chloropropyl)-1,3-dimethylbenzene are prime candidates for adaptation to flow chemistry systems. For instance, the synthesis of ibuprofen (B1674241) from p-xylene (B151628) has been successfully demonstrated in a three-step flow process, highlighting the potential for similar approaches with other xylene derivatives. nih.govresearchgate.netsci-hub.sekorea.edu

A key area of future research will be the development of robust and efficient flow reactors for the synthesis of 2-(3-chloropropyl)-1,3-dimethylbenzene itself, likely through Friedel-Crafts alkylation or similar reactions. The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to higher yields and selectivities while minimizing the formation of byproducts.

Moreover, subsequent catalytic transformations of the title compound could be integrated into a multi-step continuous flow system. This "end-to-end" synthesis approach would streamline the production of complex derivatives, reduce waste, and enhance process safety, particularly for exothermic or hazardous reactions.

Flow Chemistry ApplicationKey AdvantagesResearch Focus
Continuous Synthesis of the Title CompoundImproved safety, higher yield, better process controlDevelopment of optimized reactor designs and conditions
Multi-step Telescoped ReactionsReduced purification steps, increased efficiencyIntegration of catalytic converters and in-line purification
Scalable ProductionConsistent product quality, easier scale-upDesign of pilot-scale and production-scale flow systems

Sustainable and Biocatalytic Approaches to its Synthesis and Chemical Transformations

The principles of green chemistry are increasingly influencing the design of synthetic routes. For 2-(3-chloropropyl)-1,3-dimethylbenzene, future research will likely explore more sustainable and environmentally benign methodologies for its synthesis and derivatization.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, presents a compelling alternative to traditional chemical methods. For instance, the enzymatic decomposition of chlorinated aromatic hydrocarbons has been demonstrated, suggesting the potential for enzymes to be involved in the synthesis or transformation of halogenated compounds. nih.gov Research could focus on identifying or engineering enzymes, such as halogenases or dehalogenases, that can act on 2-(3-chloropropyl)-1,3-dimethylbenzene or its precursors. This could lead to highly selective and environmentally friendly processes operating under mild conditions.

The use of renewable feedstocks and greener solvents will also be a key aspect of sustainable synthesis. Exploring bio-based starting materials for the aromatic ring or the propyl chain, coupled with the use of benign solvents like water or supercritical CO2, would significantly reduce the environmental footprint of the synthetic process.

Sustainable ApproachMethodologyPotential Benefits
BiocatalysisUse of enzymes (e.g., halogenases, dehalogenases)High selectivity, mild reaction conditions, reduced waste
Green SolventsReplacement of hazardous organic solvents with water, ionic liquids, or supercritical fluidsImproved safety, reduced environmental impact
Renewable FeedstocksSourcing of starting materials from biomassReduced reliance on fossil fuels

Advanced Spectroscopic and In Situ Monitoring Techniques for Real-Time Reaction Studies

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced spectroscopic and in situ monitoring techniques are powerful tools for gaining real-time insights into the transformations involving 2-(3-chloropropyl)-1,3-dimethylbenzene.

Techniques such as Process Analytical Technology (PAT), which includes methods like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, can be integrated into reaction vessels or flow reactors. This allows for the continuous monitoring of reactant consumption, intermediate formation, and product generation without the need for offline sampling and analysis. Real-time monitoring of reactions involving substituted xylenes (B1142099) has been explored using techniques like UV DOAS and mid-infrared lasers, demonstrating the feasibility of such approaches. researchgate.net

For instance, in situ monitoring of the Friedel-Crafts alkylation to produce 2-(3-chloropropyl)-1,3-dimethylbenzene could provide valuable data on the reaction kinetics and the influence of various parameters, enabling precise control and optimization. Similarly, tracking the progress of subsequent catalytic transformations in real-time would facilitate a better understanding of the reaction pathways and help in identifying potential side reactions.

Monitoring TechniqueInformation GainedApplication
In situ FTIR/RamanReal-time concentration profiles of reactants, intermediates, and productsReaction optimization, kinetic studies, endpoint determination
In situ NMRDetailed structural information on species in the reaction mixtureMechanistic investigations, identification of transient intermediates
Process Analytical Technology (PAT)Comprehensive process understanding and controlQuality assurance, process automation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.